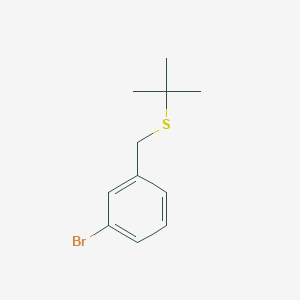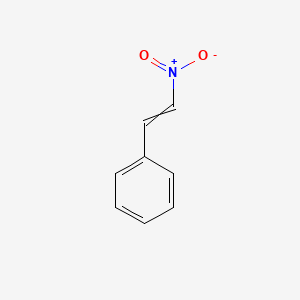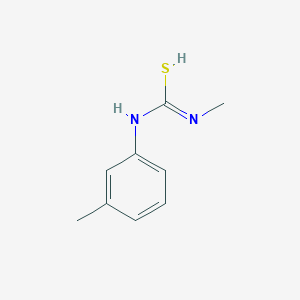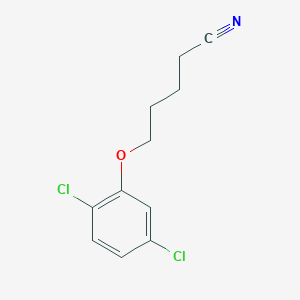
5-(2,5-Dichloro-phenoxy)pentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-Dichloro-phenoxy)pentanenitrile is an organic compound characterized by its molecular structure, which includes a dichlorophenoxy group attached to a pentanenitrile chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,5-dichlorophenol and pentanenitrile as the primary reactants.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperature and pressure settings, to ensure the formation of the desired product.
Catalysts: Catalysts such as strong acids or bases may be used to facilitate the reaction.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches to maintain quality control and consistency.
Purification: The product is purified through techniques such as recrystallization or distillation to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions are common, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used as reducing agents.
Substitution Reagents: Various halogenating agents, such as chlorine (Cl₂) or bromine (Br₂), are used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction reactions typically yield alcohols or amines.
Substitution Products: Substitution reactions can result in the formation of chlorinated or brominated derivatives.
Aplicaciones Científicas De Investigación
5-(2,5-Dichloro-phenoxy)pentanenitrile is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biological studies to investigate its effects on cellular processes.
Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 5-(2,5-Dichloro-phenoxy)pentanenitrile exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular functions or physiological responses.
Comparación Con Compuestos Similares
2,4-Dichlorophenoxyacetic Acid: This compound is structurally similar but has different functional groups.
Triclosan: Another related compound with applications in antimicrobial products.
2,5-Dichlorophenol: A simpler derivative with fewer carbon atoms.
Uniqueness: 5-(2,5-Dichloro-phenoxy)pentanenitrile is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
5-(2,5-dichlorophenoxy)pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c12-9-4-5-10(13)11(8-9)15-7-3-1-2-6-14/h4-5,8H,1-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSXJUQSBNYRLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCCCCC#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
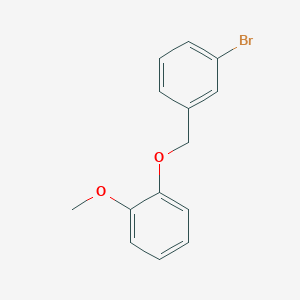
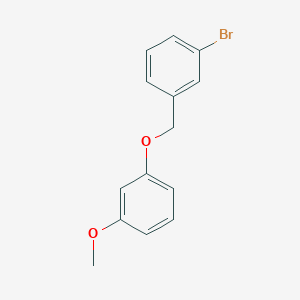
![1-[5-Bromo-2-(prop-2-en-1-yloxy)phenyl]ethan-1-one](/img/structure/B7858022.png)
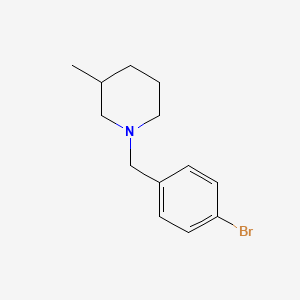
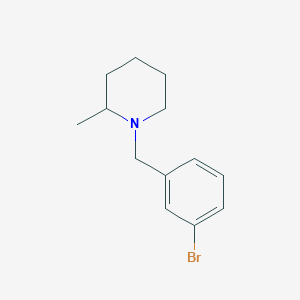
![Methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7858056.png)
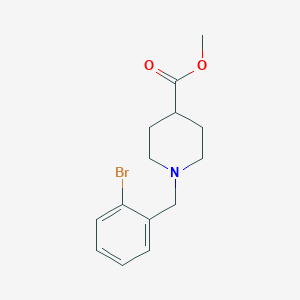
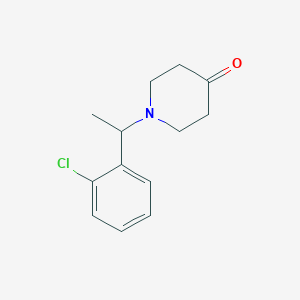
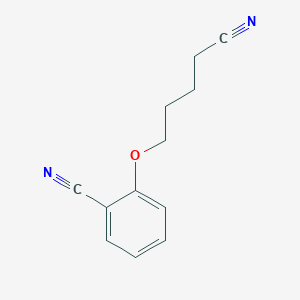
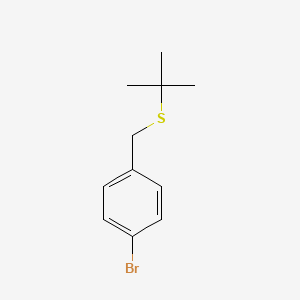
![1-Bromo-2-[(tert-butylthio)methyl]benzene](/img/structure/B7858089.png)
